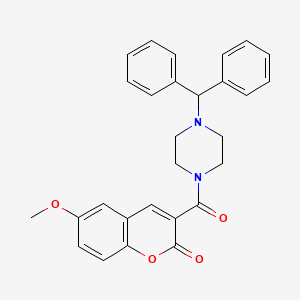

3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

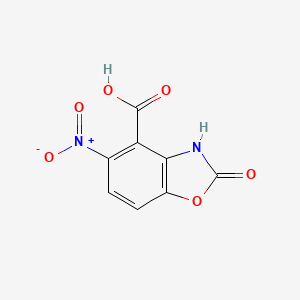

The compound “3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one” is a chemical compound that belongs to a class of organic compounds known as chromenones. It has a molecular formula of C28H26N2O4 .

Synthesis Analysis

The synthesis of a similar compound, 4-BENZHYDRYLPIPERAZIN-1-YL CARBONYL CHLORIDE, involves the reaction of 1-benzhydrylpiperazine with triphosgene in the presence of pyridine in dichloromethane at -5 - 20°C for 3 hours . The reaction mixture is then slowly warmed up to room temperature and stirred for 3 hours. The reaction is quenched by adding dichloromethane and water. The organic phase is separated, washed with brine, and dried with anhydrous sodium sulfate. The solvent is evaporated and concentrated in vacuo to yield the crude carbonyl chloride .Molecular Structure Analysis

The molecular structure of “this compound” consists of a chromen-2-one moiety attached to a benzhydryl-piperazine-1-carbonyl group . The molecular weight of the compound is 454.517 Da .Wissenschaftliche Forschungsanwendungen

Hydrolysis and Tautomerism

- The hydrolysis of compounds structurally related to "3-(4-Benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one" has been explored, revealing insights into the reactivity and stability of such molecules. Hydrolysis reactions often provide fundamental insights into a compound's behavior under various conditions, which is crucial for its potential application in drug synthesis or material science (Iwanami et al., 1964).

Antimicrobial Activity

- The synthesis and antimicrobial activity of new pyridine derivatives have been investigated, highlighting the potential of benzhydrylpiperazine compounds in developing new antimicrobial agents. Such research underlines the importance of structural modifications to enhance biological activity against various microbial strains (Patel et al., 2011).

Enzyme Inhibition

- Novel compounds containing the benzhydrylpiperazine moiety have been developed as selective inhibitors for carbonic anhydrase I, showcasing the potential of such structures in the design of enzyme inhibitors. This research could inform the development of targeted therapies for conditions where enzyme modulation is beneficial (Berrino et al., 2017).

Nootropic Activity

- The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds, including those with benzhydrylpiperazine structures, has been explored for their potential nootropic (cognitive-enhancing) activities. Such studies are crucial for understanding how structural features of these compounds can be optimized for improving cognitive functions (Valenta et al., 1994).

Oxidative Removal Techniques

- Research on the oxidative removal of specific protective groups on the diketopiperazine skeleton, including methods that could potentially be applied to compounds like "this compound," provides valuable insights into synthetic strategies that could enhance the molecule's reactivity or functionalization (Yoshimura et al., 1983).

Eigenschaften

IUPAC Name |

3-(4-benzhydrylpiperazine-1-carbonyl)-6-methoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O4/c1-33-23-12-13-25-22(18-23)19-24(28(32)34-25)27(31)30-16-14-29(15-17-30)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18-19,26H,14-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLXXAVCIEHTGIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-isopropylbenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2593874.png)

![(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2593875.png)

![N'-(Thiophen-2-ylmethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2593876.png)

![5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2593880.png)

![7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2593881.png)

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)